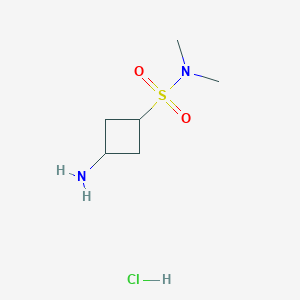

3-Amino-N,N-dimethylcyclobutane-1-sulfonamide;hydrochloride

Beschreibung

3-Amino-N,N-dimethylcyclobutane-1-sulfonamide hydrochloride is a cyclobutane-derived sulfonamide compound characterized by a strained four-membered ring system and a dimethylamino group. The cyclobutane ring introduces unique steric and electronic properties, while the sulfonamide moiety enhances polarity and hydrogen-bonding capacity. This compound is primarily used in pharmaceutical research as a building block for drug discovery, particularly in targeting enzymes or receptors sensitive to rigid, conformationally restricted structures .

Eigenschaften

IUPAC Name |

3-amino-N,N-dimethylcyclobutane-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-8(2)11(9,10)6-3-5(7)4-6;/h5-6H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZMFHJYQGUOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,N-dimethylcyclobutane-1-sulfonamide;hydrochloride typically involves the reaction of cyclobutane derivatives with sulfonamide and amino groups under controlled conditionsThe reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Purification steps such as crystallization and recrystallization are employed to obtain the final product in its hydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-N,N-dimethylcyclobutane-1-sulfonamide;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or sulfonamide groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the sulfonamide group can produce sulfinamide or sulfide derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antiviral Properties

One of the notable applications of 3-Amino-N,N-dimethylcyclobutane-1-sulfonamide; hydrochloride is its potential as an antiviral agent. Research has indicated that derivatives of sulfonamides, including this compound, exhibit inhibitory effects against viruses such as respiratory syncytial virus (RSV) and human immunodeficiency virus (HIV). For instance, a study highlighted the use of sulfonamide derivatives in developing antiviral drug formulations aimed at treating RSV infections, showcasing their therapeutic potential in clinical settings .

Fragment-Based Drug Discovery

The compound's structural characteristics make it a suitable candidate in fragment-based drug discovery (FBDD). FBDD focuses on using small chemical fragments to identify lead compounds for drug development. The three-dimensional structure of cyclobutane derivatives like 3-Amino-N,N-dimethylcyclobutane-1-sulfonamide; hydrochloride aids in enhancing solubility and bioavailability, which are critical factors in early drug development stages .

Organic Synthesis

Reagent in Chemical Reactions

3-Amino-N,N-dimethylcyclobutane-1-sulfonamide; hydrochloride serves as a versatile reagent in various organic reactions. Its ability to act as a chlorinating agent has been documented, where it facilitates the conversion of sulfinamides to sulfonimidoyl chlorides and participates in electrophilic additions to carbon-carbon double bonds, yielding products with high regioselectivity . This property is particularly valuable in synthesizing complex organic molecules.

Asymmetric Catalysis

Recent studies have explored the use of low molecular weight synthetic peptides as catalysts for asymmetric transformations, where compounds like 3-Amino-N,N-dimethylcyclobutane-1-sulfonamide; hydrochloride play a role. These catalysts can enhance reaction selectivity and efficiency, making them integral to developing new synthetic methodologies in organic chemistry .

Data Summary Table

Case Studies

Case Study 1: Antiviral Development

A study focused on synthesizing novel sulfonamide derivatives demonstrated that modifications to the cyclobutane structure significantly enhanced antiviral activity against RSV. The research provided insights into structure-activity relationships that could guide future drug design efforts .

Case Study 2: Synthetic Methodology

In another investigation, the use of 3-Amino-N,N-dimethylcyclobutane-1-sulfonamide; hydrochloride as a chlorinating reagent was evaluated in various organic reactions. The results indicated high yields and selectivity, underscoring its utility in synthetic chemistry .

Wirkmechanismus

The mechanism of action of 3-Amino-N,N-dimethylcyclobutane-1-sulfonamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting cellular processes. The sulfonamide group is known to interact with enzyme active sites, while the amino group can form hydrogen bonds with target molecules, influencing their function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Cyclic Backbones

- (1R,3R)-3-Amino-N,1-dimethylcyclopentanecarboxamide Hydrochloride (CAS 2306254-64-6) Structure: Features a cyclopentane ring instead of cyclobutane, reducing ring strain. Properties: Improved metabolic stability due to less reactive backbone but reduced conformational rigidity compared to the cyclobutane analogue. Applications: Used in kinase inhibitor development .

- Methyl (1R,3R)-3-Amino-1-methylcyclopentanecarboxylate Hydrochloride (CAS 2306253-74-5) Structure: Cyclopentane with a carboxylate ester; lacks the sulfonamide group. Properties: Higher lipophilicity but lower solubility in aqueous media. Applications: Intermediate for prodrug synthesis .

Linear Sulfonamide and Amine Derivatives

3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride (CAS 5407-04-5)

- 3-Amino-N,N-diethylpropionamide Hydrochloride (CAS 34105-56-1) Structure: Linear amide with diethylamino groups; lacks the sulfonamide and cyclic structure. Properties: Enhanced solubility in organic solvents but lower target specificity. Applications: Used in peptide mimetics .

Aromatic Sulfonamides

- 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide (CAS 97-35-8) Structure: Aromatic benzene ring with methoxy and sulfonamide groups. Properties: Planar structure facilitates π-π stacking; higher thermal stability. Applications: Antimicrobial agent development .

5-Chloro-N-[2-(4-hydroxysulfamoyl)benzyl]-1H-azepine-2-carboxamide

Physicochemical and Pharmacological Contrasts

| Property | Target Compound | 3-Chloro-N,N-dimethylpropan-1-amine HCl | 3-Amino-N,N-diethylpropionamide HCl | Aromatic Sulfonamide (CAS 97-35-8) |

|---|---|---|---|---|

| Ring Strain | High (cyclobutane) | None (linear) | None (linear) | None (aromatic) |

| Polarity | High (sulfonamide) | Moderate (chloro) | Low (amide) | High (sulfonamide + methoxy) |

| Solubility (Water) | Moderate | Low | Low | Moderate |

| Metabolic Stability | Moderate | Low (reactive chloro) | High | High |

| Therapeutic Use | Enzyme inhibition | Alkylation intermediate | Peptide mimetics | Antimicrobial agents |

Key Research Findings

- Synthetic Accessibility : The cyclobutane backbone in the target compound requires specialized ring-closing strategies (e.g., [2+2] cycloaddition), whereas linear analogues are synthesized via straightforward alkylation .

- Biological Activity : Cyclobutane derivatives exhibit superior target selectivity in protease inhibition due to conformational rigidity, while aromatic sulfonamides show broader activity against bacterial enzymes .

- Toxicity Profile : Linear chloroamines (e.g., CAS 5407-04-5) are associated with higher toxicity (e.g., methemoglobinemia), whereas sulfonamides like the target compound primarily cause mild irritation .

Biologische Aktivität

3-Amino-N,N-dimethylcyclobutane-1-sulfonamide; hydrochloride is a sulfonamide compound with potential biological activities, particularly in the field of antimicrobial agents. Sulfonamides have a long history of use in medicine, primarily as antibacterial agents due to their ability to inhibit bacterial growth by targeting essential metabolic pathways. This article delves into the biological activity of this specific compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Sulfonamides, including 3-Amino-N,N-dimethylcyclobutane-1-sulfonamide, exert their antibacterial effects primarily through the inhibition of bacterial folate synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate from para-aminobenzoic acid (PABA). This inhibition leads to reduced levels of tetrahydrofolate, ultimately impairing DNA synthesis and bacterial cell division .

Antimicrobial Properties

Research indicates that sulfonamides demonstrate significant activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds with similar structures exhibit potent antibacterial effects against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds often range from low micromolar to sub-micromolar concentrations, indicating strong efficacy .

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluating various sulfonamide derivatives found that certain modifications to the sulfonamide structure could enhance antibacterial activity. For example, compounds with specific substituents showed improved MIC values against resistant strains of bacteria, suggesting that structural optimization is key to developing more effective agents .

- Toxicity and Safety : While sulfonamides are generally well-tolerated, some studies have highlighted potential cytotoxic effects on human cells. Research involving normal (HaCaT) and cancer cell lines (MCF-7, PC3) indicated varying levels of cytotoxicity depending on the compound structure and concentration used . This underscores the importance of thorough toxicity assessments in drug development.

- Resistance Mechanisms : The emergence of antibiotic resistance remains a significant challenge in treating bacterial infections. Studies have explored how bacteria develop resistance to sulfonamides through mutations in target enzymes or increased efflux mechanisms. Understanding these pathways is crucial for designing next-generation sulfonamide derivatives that can circumvent resistance .

Antibacterial Activity Comparison

| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 3-Amino-N,N-dimethylcyclobutane-1-sulfonamide | E. coli | 30 ± 0.12 | 7.81 |

| Ciprofloxacin | E. coli | 32 ± 0.12 | 7.50 |

| Novel Sulfonamide A | Staphylococcus aureus | 28 ± 0.10 | 10.00 |

| Novel Sulfonamide B | Pseudomonas aeruginosa | 25 ± 0.15 | 15.00 |

Cytotoxicity Assessment

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Amino-N,N-dimethylcyclobutane-1-sulfonamide | HaCaT | 50 |

| MCF-7 | 45 | |

| PC3 | 40 |

Q & A

Q. What are the optimal synthetic routes for 3-Amino-N,N-dimethylcyclobutane-1-sulfonamide;hydrochloride, and how can purity be ensured?

Methodological Answer: Synthesis typically involves cyclization of sulfonamide precursors under controlled conditions. Key parameters include:

- Temperature: Maintain 0–5°C during exothermic steps (e.g., amine sulfonation) to minimize side reactions .

- Solvent: Use anhydrous tetrahydrofuran (THF) or dichloromethane to avoid hydrolysis .

- Reaction Time: 12–24 hours for complete conversion, monitored via TLC or HPLC .

Purification:

- Recrystallization: Employ ethanol/water mixtures to isolate the hydrochloride salt .

- Column Chromatography: Use silica gel with a gradient of methanol in chloroform (1–5% v/v) to remove polar by-products .

Q. Table 1: Synthetic Conditions Comparison

| Parameter | Optimal Conditions | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 0–5°C (sulfonation step) | Reduces decomposition | |

| Solvent | Anhydrous THF | Enhances solubility | |

| Reaction Time | 12–24 hours | Ensures completion |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- 1H/13C NMR: Assigns proton and carbon environments, confirming cyclobutane geometry and dimethylamino groups. For example, cyclobutane protons appear as multiplets at δ 2.5–3.5 ppm .

- 2D NMR (COSY, HSQC): Resolves overlapping signals in complex spectra .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ peak at m/z 237.0922) .

- IR Spectroscopy: Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and NH bends (~1600 cm⁻¹) .

Q. Table 2: Analytical Techniques

| Technique | Key Peaks/Data | Purpose | Reference |

|---|---|---|---|

| 1H NMR | δ 2.5–3.5 ppm (cyclobutane) | Structural confirmation | |

| HRMS | m/z 237.0922 [M+H]+ | Molecular weight | |

| IR | 1350 cm⁻¹ (S=O stretch) | Functional group ID |

Q. How do the functional groups in this compound influence its reactivity in derivatization reactions?

Methodological Answer:

- Sulfonamide Group: Reacts with electrophiles (e.g., acyl chlorides) under basic conditions (pH 8–9) to form sulfonamide esters .

- Amino Group: Participates in nucleophilic substitutions (e.g., with alkyl halides) or reductive amination (e.g., with aldehydes/ketones using NaBH₃CN) .

- Cyclobutane Ring: Strain-driven reactivity enables ring-opening via thermal or photochemical methods for cross-coupling reactions .

Q. What stability considerations are critical for storing and handling this compound?

Methodological Answer:

- Moisture Sensitivity: Store in desiccators under nitrogen; hydrochloride salts are hygroscopic and may hydrolyze in humid conditions .

- Temperature: Long-term storage at –20°C in amber vials prevents thermal decomposition .

- Light Sensitivity: Protect from UV exposure to avoid cyclobutane ring degradation .

Q. What are common by-products formed during synthesis, and how can they be mitigated?

Methodological Answer:

- By-Products:

- Over-sulfonated derivatives: Formed at elevated temperatures; mitigated by strict temperature control .

- Dimethylamine hydrochloride: Generated via N-demethylation; removed via aqueous washes (pH 10–12) .

- Mitigation Strategies:

- Use scavengers (e.g., polymer-bound sulfonic acid resins) to trap excess reagents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data arising from stereochemical variations?

Methodological Answer:

- Chiral Analysis:

- Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol (80:20) to separate enantiomers .

- Circular Dichroism (CD): Correlates stereochemistry with optical activity peaks (e.g., 220–250 nm) .

- Computational Modeling:

- Molecular Dynamics (MD): Simulate enantiomer binding to targets (e.g., enzymes) using AMBER or GROMACS .

Q. Table 3: Stereochemical Resolution Workflow

| Step | Method | Outcome | Reference |

|---|---|---|---|

| Separation | Chiral HPLC | Isolate enantiomers | |

| Validation | CD Spectroscopy | Confirm configuration | |

| Activity Correlation | MD Simulations | Link structure to bioactivity |

Q. What experimental strategies are recommended for studying the compound’s interaction with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR): Immobilize target proteins on gold sensors to measure binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- X-ray Crystallography: Co-crystallize the compound with enzymes (e.g., carbonic anhydrase) to resolve binding modes at 1.5–2.0 Å resolution .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction:

- SwissADME: Predict logP (2.1), CNS permeability (low), and CYP450 inhibition .

- Molecular Docking (AutoDock Vina): Screen against P-glycoprotein to assess efflux potential .

- Metabolic Pathways:

- CYP3A4 Metabolism: Simulate oxidative demethylation using Schrödinger’s QikProp .

Q. What methodologies address discrepancies in IC₅₀ values across enzymatic assays?

Methodological Answer:

- Assay Standardization:

- Use a reference inhibitor (e.g., acetazolamide for carbonic anhydrase) to normalize data .

- Control pH (7.4) and ionic strength (150 mM NaCl) to mimic physiological conditions .

- Data Normalization: Apply the Cheng-Prusoff equation to correct for substrate competition .

Q. How can researchers evaluate the compound’s potential for off-target effects in complex biological systems?

Methodological Answer:

- Proteome Profiling:

- Affinity Pull-Down Assays: Incubate with cell lysates and identify bound proteins via LC-MS/MS .

- Kinase Selectivity Screening: Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to assess specificity .

- Transcriptomics:

- RNA Sequencing: Compare gene expression profiles in treated vs. untreated cells (p < 0.05 cutoff) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.